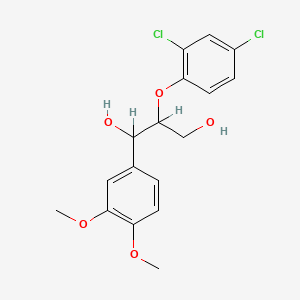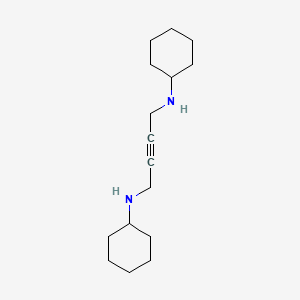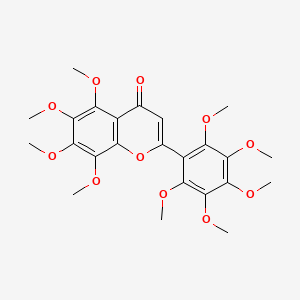
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methoxylation: Introduction of methoxy groups (-OCH₃) to the aromatic rings.
Cyclization: Formation of the chromone core through cyclization reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and reaction monitoring.
Continuous Flow Reactors: For efficient and scalable production.
Advanced Purification: Techniques like high-performance liquid chromatography (HPLC) for high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced chromone derivatives.
Substitution: Introduction of different functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrochromones.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Flavones: Similar structure but with different substitution patterns.
Isoflavones: Differ in the position of the aromatic ring attachment.
Coumarins: Similar core structure but with different functional groups.
Uniqueness
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is unique due to its extensive methoxylation, which imparts distinct chemical and biological properties compared to other chromones and related compounds.
Properties
CAS No. |
70460-32-1 |
|---|---|
Molecular Formula |
C24H28O11 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
5,6,7,8-tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-26-15-13-11(25)10-12(35-18(13)22(32-7)24(34-9)19(15)29-4)14-16(27-2)20(30-5)23(33-8)21(31-6)17(14)28-3/h10H,1-9H3 |
InChI Key |
ZFGYUNMCDABKIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
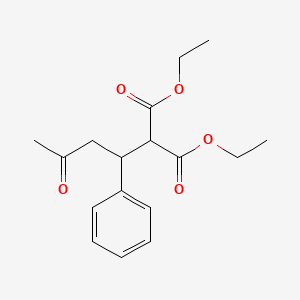
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
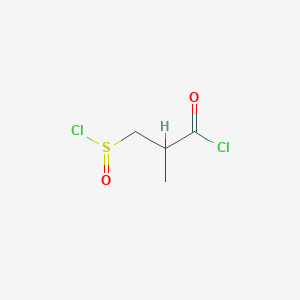
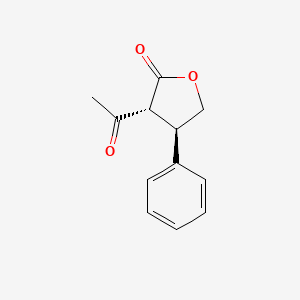
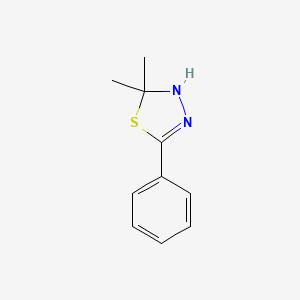
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
